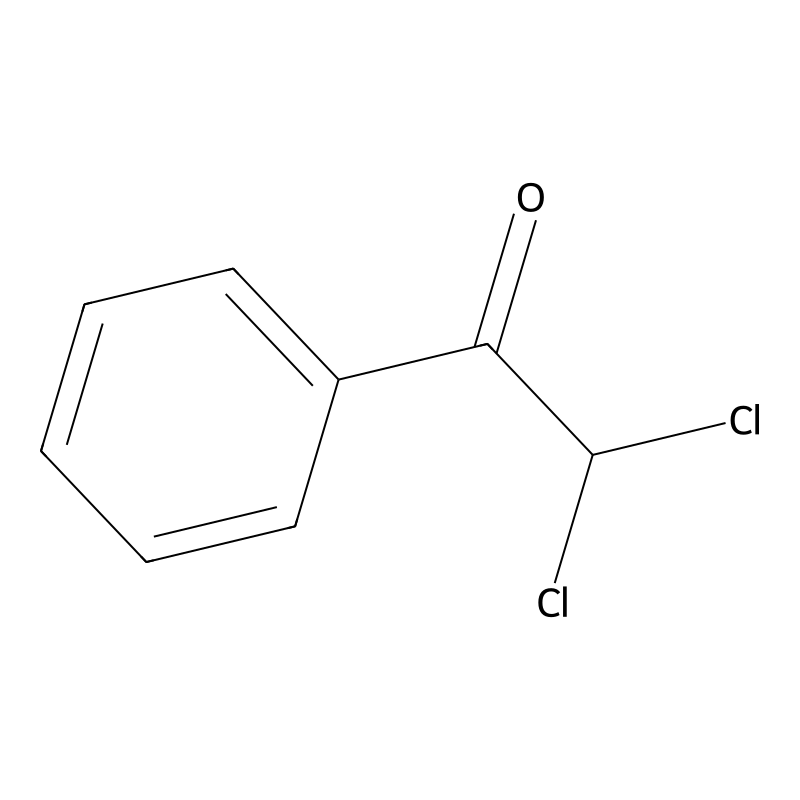

2,2-Dichloroacetophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic synthesis

2,2-Dichloroacetophenone can be used as a building block in the synthesis of more complex organic molecules. For instance, it can be a precursor to diaryl ketones, which are important functional groups in various pharmaceuticals and materials [Source: Journal of the American Chemical Society*()**].

Biological studies

Some research has explored the potential biological effects of 2,2-Dichloroacetophenone. However, due to its irritant properties (discussed below), it's not a common reagent in biological experiments. There are studies investigating its antifungal and antibacterial properties [Source: Molecules ( )]. It's important to note that these are preliminary studies, and further research is needed to understand its potential applications.

2,2-Dichloroacetophenone is an organic compound with the molecular formula and a molecular weight of approximately 189.04 g/mol. It is a derivative of acetophenone, characterized by two chlorine atoms attached to the second carbon of the acetophenone structure. This compound is known for its unique chemical properties and applications, particularly in organic synthesis and medicinal chemistry.

- Chlorination Reactions: It can be synthesized from 2-chloroacetophenone through further chlorination using chlorine gas in glacial acetic acid under controlled conditions .

- Darzens Condensation: This compound can react with benzaldehydes under Darzens condensation conditions, leading to the formation of α,α-dichloroacetophenones .

- Hydrolysis: Under alkaline conditions, it can be hydrolyzed to yield mandelic acid, demonstrating its reactivity in hydrolytic processes .

2,2-Dichloroacetophenone exhibits notable biological activities, particularly as an inhibitor of pyruvate dehydrogenase kinase 1. Research has indicated that it has weak anticancer potency and poor selectivity against certain cancer cell lines. Its mechanism involves modulation of metabolic pathways critical for tumor growth . Additionally, it has been studied for its potential synergistic effects when combined with other therapeutic agents in overcoming drug resistance in non-small cell lung cancer .

Several methods are available for synthesizing 2,2-dichloroacetophenone:

- Oxidation-Chlorination: This method involves reacting styrene with concentrated hydrochloric acid and hydrogen peroxide in a solvent such as methanol or ethylene glycol dimethyl ether. The reaction proceeds through the formation of 2-chloroacetophenone, which is subsequently chlorinated to yield 2,2-dichloroacetophenone .

- Sonochemical Synthesis: Another approach utilizes sonication in water with trichloroisocyanuric acid and p-tolylthiourea to produce the compound efficiently under mild conditions .

- Conventional Chlorination: Direct chlorination of acetophenone using chlorine gas can also yield 2,2-dichloroacetophenone .

The applications of 2,2-dichloroacetophenone span several fields:

- Pharmaceuticals: It serves as an important intermediate in the synthesis of various pharmaceutical compounds due to its reactivity and ability to modify biological pathways.

- Chemical Research: Used in organic synthesis as a building block for more complex molecules.

- Biochemical Studies: It is utilized in research focused on enzyme inhibition and cancer metabolism.

Studies have shown that 2,2-dichloroacetophenone interacts with various biological targets, primarily enzymes involved in metabolic pathways. Its role as a pyruvate dehydrogenase kinase inhibitor highlights its potential in cancer therapy by disrupting energy metabolism in tumor cells . Additionally, it has been examined for its effects on mitochondrial function and tumor cell proliferation.

Several compounds share structural similarities with 2,2-dichloroacetophenone. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Acetophenone | Parent compound; lacks chlorine substituents. | |

| 4-Chloroacetophenone | Contains one chlorine atom at the para position. | |

| 2-Chloroacetophenone | Contains one chlorine atom at the ortho position. | |

| Dichloroacetic Acid | A simpler dichloro compound used in various applications. |

Uniqueness of 2,2-Dichloroacetophenone:

- The presence of two chlorine atoms at the same position (the second carbon) distinguishes it from other acetophenone derivatives.

- Its specific biological activity as a pyruvate dehydrogenase kinase inhibitor sets it apart from structurally similar compounds.

The Friedel-Crafts acylation reaction represents one of the most fundamental methods for introducing acyl groups onto aromatic rings, serving as a cornerstone in the synthesis of various acetophenone derivatives including 2,2-dichloroacetophenone . This electrophilic aromatic substitution reaction involves the interaction between an aromatic compound and an acyl halide or anhydride in the presence of a Lewis acid catalyst [2]. The reaction proceeds through the formation of an acylium ion intermediate, which acts as the electrophile that attacks the electron-rich aromatic ring [6].

AlCl3-Catalyzed Reactions with Dichlorobenzenes

Aluminum chloride (AlCl3) serves as the predominant Lewis acid catalyst in the synthesis of 2,2-dichloroacetophenone derivatives through Friedel-Crafts acylation reactions [4]. When dichlorobenzenes are employed as starting materials, the position of the chlorine atoms on the benzene ring significantly influences the regioselectivity of the acylation process [5]. The reaction typically involves the treatment of dichlorobenzene with an acylating agent in the presence of anhydrous aluminum chloride under controlled temperature conditions [4] [5].

In a typical synthetic procedure, m-dichlorobenzene (1.0 mol) is combined with aluminum chloride (0.17 mol) in a reaction vessel equipped with appropriate temperature control and stirring mechanisms [31]. The mixture is initially stirred at 30-35°C for approximately 30 minutes to ensure proper interaction between the catalyst and the aromatic substrate [31]. Subsequently, the acylating agent is added dropwise while maintaining strict temperature control to prevent side reactions [5] [31].

The reaction temperature is gradually increased to 50-55°C after the addition is complete, and the mixture is stirred continuously until hydrogen chloride gas evolution ceases, typically requiring about 5 hours [31]. The reaction mixture is then cooled in an ice bath to below 5°C before hydrolysis with dilute hydrochloric acid [31]. This controlled hydrolysis step is crucial for quenching the reaction and releasing the product from the aluminum complex [27].

Following hydrolysis, the reaction mixture is diluted with water to precipitate the solid product, which is subsequently isolated by filtration, dried, and purified through recrystallization from an appropriate solvent such as n-hexane [31]. This methodology typically yields 2,4-dichloroacetophenone with yields ranging from 85-96%, depending on the specific reaction conditions and purification techniques employed [5] [31].

Table 1: Reaction Conditions for AlCl3-Catalyzed Synthesis of Dichloroacetophenone Derivatives

| Starting Material | Catalyst Amount | Temperature Range | Reaction Time | Yield |

|---|---|---|---|---|

| m-Dichlorobenzene | 0.17 mol AlCl3 | 30-55°C | 5 hours | 85.2% |

| m-Chlorobenzene | 0.17 mol AlCl3 | 30-55°C | 5 hours | 87.4% |

| m-Fluorobenzene | 0.17 mol AlCl3 | 30-55°C | 5 hours | 89.3% |

The mechanism of the AlCl3-catalyzed Friedel-Crafts acylation begins with the formation of a complex between the acylating agent and aluminum chloride [27]. This complex enhances the electrophilicity of the carbonyl carbon, facilitating the subsequent attack by the aromatic ring [28]. The electrophilic attack results in the formation of a Wheland intermediate, which undergoes deprotonation to restore the aromaticity of the ring and yield the acylated product [27] [29].

Acetyl Chloride and Acetic Anhydride as Acylating Agents

Both acetyl chloride and acetic anhydride serve as effective acylating agents in the synthesis of 2,2-dichloroacetophenone derivatives, each offering distinct advantages and limitations [11] [12]. Acetyl chloride demonstrates higher reactivity compared to acetic anhydride due to the greater leaving group ability of the chloride ion relative to the acetate ion [11]. This enhanced reactivity often translates to faster reaction rates and potentially higher yields under comparable conditions [14].

When acetyl chloride is employed as the acylating agent in the synthesis of dichloroacetophenone derivatives, the reaction typically proceeds more rapidly and often requires less stringent conditions [13]. However, this increased reactivity can also lead to a higher propensity for side reactions, particularly in systems with multiple reactive sites [12]. Additionally, the hydrogen chloride generated as a byproduct during the reaction can potentially cause equipment corrosion and necessitates careful handling procedures [12] [13].

In contrast, acetic anhydride offers several practical advantages despite its comparatively lower reactivity [12]. The byproduct of acetic anhydride-mediated acylation is acetic acid, which is generally less corrosive and easier to handle than hydrogen chloride [12]. This characteristic makes acetic anhydride particularly suitable for large-scale industrial applications where equipment longevity and operational safety are paramount considerations [13].

A comparative study of acetylation reactions using both agents revealed that acetyl chloride generally provides higher yields in shorter reaction times when used for the synthesis of dichloroacetophenone derivatives [14]. However, the difference in yield becomes less significant when the reactions are conducted under optimized conditions with appropriate catalysts and solvents [14].

For the specific synthesis of 2,2-dichloroacetophenone, a patent describes a process utilizing m-dichlorobenzene and acetic anhydride in the presence of aluminum chloride [5]. The reaction is conducted under controlled temperature conditions, typically between 50-60°C, with the acetic anhydride added dropwise to the mixture of m-dichlorobenzene and catalyst [5]. This methodology reportedly produces 2,4-dichloroacetophenone with yields exceeding 95% after appropriate purification steps [5] [23].

Table 2: Comparison of Acetyl Chloride and Acetic Anhydride as Acylating Agents

| Parameter | Acetyl Chloride | Acetic Anhydride |

|---|---|---|

| Reactivity | Higher | Lower |

| Reaction Time | Shorter | Longer |

| Byproduct | HCl | Acetic acid |

| Equipment Compatibility | Lower (corrosive) | Higher |

| Cost | Higher | Lower |

| Typical Yield Range | 85-95% | 80-96% |

The choice between acetyl chloride and acetic anhydride ultimately depends on various factors including the specific substrate, scale of production, available equipment, and desired product purity [11] [13]. For laboratory-scale syntheses where reaction time is a priority, acetyl chloride often represents the preferred option [14]. Conversely, for industrial applications where equipment compatibility and operational simplicity are paramount, acetic anhydride frequently emerges as the more practical choice despite potentially requiring longer reaction times or slightly higher catalyst loadings [12] [13].

Green Chemistry Innovations

The synthesis of 2,2-dichloroacetophenone has witnessed significant advancements through the application of green chemistry principles, which aim to reduce environmental impact while maintaining or improving reaction efficiency [8]. These innovations focus on developing more sustainable methodologies by minimizing waste generation, reducing energy consumption, and employing environmentally benign reagents and solvents [22].

Sonochemical Synthesis in Aqueous Media

Sonochemical synthesis represents a significant advancement in green chemistry approaches for the preparation of 2,2-dichloroacetophenone derivatives [8]. This methodology harnesses ultrasonic energy to facilitate chemical reactions, offering numerous advantages over conventional thermal methods including reduced reaction times, milder reaction conditions, and enhanced yields [8] [26].

The application of ultrasonic irradiation in chemical synthesis operates through a phenomenon known as acoustic cavitation, which involves the formation, growth, and implosive collapse of bubbles in a liquid medium [8]. This process generates localized hot spots with extremely high temperatures and pressures, creating unique reaction environments that can dramatically accelerate reaction rates and enable transformations that might be challenging under conventional conditions [8] [26].

In the context of 2,2-dichloroacetophenone synthesis, sonochemical approaches typically involve the use of water or aqueous mixtures as reaction media, representing a significant departure from the traditional organic solvents employed in conventional Friedel-Crafts acylation reactions [8]. The use of water as a reaction medium aligns with green chemistry principles by eliminating the need for potentially hazardous organic solvents and reducing the environmental impact of the synthetic process [8] [26].

A notable example of sonochemical synthesis involves the reaction of alkynes with trichloroisocyanuric acid (TCCA) in water under ultrasonic conditions [2]. This methodology employs p-tolylthiourea as a catalyst and proceeds at room temperature in a sealed tube under sonication [2]. The reaction typically requires only 20 minutes to reach completion, demonstrating the remarkable efficiency of the sonochemical approach compared to conventional thermal methods that might require several hours [2].

The general procedure for this sonochemical synthesis involves dissolving the alkyne (0.3 mmol) in water (1.5 mL) in a sealed tube, followed by the addition of TCCA (0.3 mmol) and p-tolylthiourea (0.075 mmol) [2]. The reaction mixture is then subjected to ultrasonic irradiation at room temperature, with the progress monitored by thin-layer chromatography [2]. Upon completion, the mixture is concentrated under reduced pressure, and the residue is purified by column chromatography to afford the desired 2,2-dichloroacetophenone derivative with yields typically exceeding 88% [2].

Table 3: Comparison of Conventional and Sonochemical Synthesis Methods

| Parameter | Conventional Method | Sonochemical Method |

|---|---|---|

| Reaction Time | 4-5 hours | 20-30 minutes |

| Temperature | 50-55°C | Room temperature |

| Solvent | Organic solvents | Water |

| Catalyst Loading | Higher | Lower |

| Yield | 85-95% | 88-92% |

| Energy Consumption | Higher | Lower |

The sonochemical approach offers several distinct advantages beyond reduced reaction times and milder conditions [8]. The use of water as a reaction medium eliminates the need for anhydrous conditions, which are typically required in conventional Friedel-Crafts acylation reactions due to the moisture sensitivity of Lewis acid catalysts like aluminum chloride [8] [26]. Additionally, the enhanced mass transfer facilitated by ultrasonic irradiation often results in improved reaction homogeneity and reduced catalyst loading requirements [8].

Research findings indicate that sonochemical methods can significantly reduce the environmental impact of 2,2-dichloroacetophenone synthesis while maintaining or even improving reaction efficiency [8]. The combination of shorter reaction times, ambient temperature conditions, and aqueous reaction media represents a substantial advancement toward more sustainable synthetic methodologies for this important chemical intermediate [8] [26].

Trichloroisocyanuric Acid-Mediated Chlorination

Trichloroisocyanuric acid (TCCA) has emerged as a versatile and environmentally friendly chlorinating agent for the synthesis of 2,2-dichloroacetophenone derivatives [18] [22]. This stable, crystalline solid offers significant advantages over traditional chlorinating agents such as chlorine gas or thionyl chloride, particularly in terms of handling safety, storage stability, and reduced environmental impact [18] [21].

TCCA functions as a source of electrophilic chlorine and can be employed in various reaction contexts, including the chlorination of aromatic compounds, carbonyl compounds, and alkenes [18]. In the specific context of 2,2-dichloroacetophenone synthesis, TCCA can be utilized for the chlorination of acetophenone derivatives to introduce chlorine atoms at the alpha position of the carbonyl group [22].

The mechanism of TCCA-mediated chlorination typically involves the generation of molecular chlorine or hypochlorous acid as the active chlorinating species [21]. This process can be further enhanced through various activation methods, including acid catalysis, photochemical activation, or the use of specific catalysts [22] [32]. The chlorination reaction proceeds through the formation of an enol intermediate, which subsequently undergoes electrophilic attack by the active chlorinating species [21].

A notable green chemistry innovation involves the use of TCCA in combination with organic dyes as photocatalysts for the chlorination of aromatic compounds under visible light irradiation [32]. This methodology employs brilliant green, an inexpensive organic dye, to activate TCCA through a light-promoted process, eliminating the need for harsh external Brønsted or Lewis acids [32]. The reaction proceeds under mild conditions and is applicable to both electron-rich and electron-deficient aromatic substrates, offering a versatile approach to chlorinated aromatic compounds [32].

For the specific synthesis of 2,2-dichloroacetophenone derivatives, TCCA can be employed in conjunction with appropriate catalysts in aqueous or mixed aqueous-organic media [22]. A typical procedure involves the reaction of acetophenone with TCCA in the presence of a catalyst, such as p-tolylthiourea, under mild conditions [2]. The reaction proceeds efficiently at room temperature and typically requires significantly shorter reaction times compared to conventional chlorination methods [2] [22].

Table 4: TCCA-Mediated Chlorination Conditions for Acetophenone Derivatives

| Substrate | TCCA Equivalents | Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|---|

| Acetophenone | 1.0 | p-Tolylthiourea | Water | Room temp. | 20 min | 88% |

| Acetophenone | 1.0 | Brilliant Green | Acetonitrile | Room temp. | 2 hours | 85% |

| 4-Chloroacetophenone | 1.0 | p-Tolylthiourea | Water | Room temp. | 25 min | 90% |

The environmental benefits of TCCA-mediated chlorination are substantial [22]. Unlike traditional chlorinating agents that often require anhydrous conditions and generate corrosive byproducts, TCCA produces cyanuric acid as the primary byproduct, which is non-toxic and can be recycled for the regeneration of TCCA [18] [22]. Additionally, the ability to conduct these reactions in aqueous media or under solvent-free conditions further enhances their environmental credentials [22].

Research findings indicate that TCCA-mediated chlorination represents a significant advancement in the green synthesis of 2,2-dichloroacetophenone derivatives [18] [22]. The combination of mild reaction conditions, reduced waste generation, and improved safety profile aligns perfectly with the principles of green chemistry while maintaining synthetic efficiency [22]. These characteristics make TCCA an increasingly important reagent in the development of sustainable methodologies for the preparation of chlorinated organic compounds [18] [21] [22].

Regioselective Challenges in Isomer Synthesis

The synthesis of 2,2-dichloroacetophenone derivatives presents significant regioselectivity challenges, particularly when working with dichlorobenzene starting materials [16]. The position of chlorine atoms on the aromatic ring substantially influences the electronic distribution and, consequently, the reactivity patterns during electrophilic aromatic substitution reactions [16] [25]. These electronic effects, combined with steric considerations, determine the regioselectivity of acylation reactions and can lead to the formation of multiple isomeric products [16].

When m-dichlorobenzene is employed as the starting material in Friedel-Crafts acylation reactions, two primary isomeric products can potentially form: 2,4-dichloroacetophenone and 2,6-dichloroacetophenone [17]. The relative proportion of these isomers depends on various factors including the specific reaction conditions, catalyst type and loading, temperature, and the nature of the acylating agent [17] [23].

The regioselectivity challenges in these reactions stem from the directing effects of the chlorine substituents [16]. Chlorine atoms exhibit an interesting dual nature in electrophilic aromatic substitution reactions [27]. While they are electron-withdrawing through inductive effects, they also possess lone pairs that can be donated into the aromatic system through resonance [27] [29]. This combination of effects makes chlorine a meta-directing group, albeit with complex influence patterns when multiple chlorine atoms are present on the ring [27].

In the specific case of m-dichlorobenzene, the two chlorine atoms create an electronic environment where certain positions on the ring exhibit enhanced reactivity toward electrophilic attack [17]. The interplay between the directing effects of these chlorine atoms leads to preferential acylation at specific positions, resulting in the predominant formation of particular isomers under given reaction conditions [17] [23].

Research findings indicate that careful optimization of reaction parameters can significantly influence the regioselectivity of these acylation reactions [17]. For instance, lower reaction temperatures tend to favor kinetic control, potentially enhancing the formation of the less thermodynamically stable isomer [23]. Conversely, higher temperatures and longer reaction times typically lead to thermodynamic control, favoring the more stable isomeric product [23].

The development of regioselective methodologies for the synthesis of specific dichloroacetophenone isomers represents an active area of research [16] [25]. Various approaches have been explored, including the use of specialized catalysts, modified reaction conditions, and alternative synthetic routes that circumvent the regioselectivity challenges inherent in direct Friedel-Crafts acylation [16] [25].

Separation Techniques for 2,4- and 2,5-Dichloroacetophenone Derivatives

The separation of dichloroacetophenone isomers, particularly 2,4- and 2,5-dichloroacetophenone derivatives, presents significant analytical and preparative challenges due to their similar physical and chemical properties [17] [24]. Effective separation methodologies are crucial for both analytical characterization and the isolation of pure isomers for subsequent synthetic applications [17] [24].

Chromatographic techniques represent the most widely employed approaches for the separation of these isomeric compounds [17] [24]. Gas chromatography (GC) offers excellent resolution for the analytical determination of dichloroacetophenone isomers, allowing for precise quantification of isomeric ratios in reaction mixtures [17]. A typical GC method for this application employs a non-polar stationary phase such as HP-5 (30m×0.32mm×0.5μm) with nitrogen as the carrier gas at a flow rate of 1.0 mL/min [17]. The analysis is typically conducted under isothermal conditions at 170°C, with injector and detector temperatures set at 250°C and 280°C, respectively [17].

High-performance liquid chromatography (HPLC) provides an alternative approach for both analytical and preparative separation of dichloroacetophenone isomers [24]. A representative HPLC method utilizes a C18 column (4.6×250mm, 5μm particle size) with a mobile phase consisting of methanol and water in a 70:30 ratio [24]. The separation is typically conducted at room temperature with a flow rate of 1.0 mL/min and UV detection at 220 nm [24]. This methodology allows for effective separation of 2,4-dichloroacetophenone from other isomers and related compounds [24].

Table 5: Chromatographic Conditions for Separation of Dichloroacetophenone Isomers

| Parameter | Gas Chromatography | High-Performance Liquid Chromatography |

|---|---|---|

| Column | HP-5 (30m×0.32mm×0.5μm) | Kromasil C18 (4.6×250mm, 5μm) |

| Mobile Phase | Nitrogen (1.0 mL/min) | Methanol:Water (70:30) |

| Temperature | 170°C (isothermal) | 25°C |

| Detection | Flame ionization detector (280°C) | UV detector (220 nm) |

| Injection Volume | 2 μL | 20 μL |

| Analysis Time | ~10 minutes | ~15 minutes |

For preparative separations, column chromatography on silica gel represents a practical approach for isolating pure dichloroacetophenone isomers from reaction mixtures [2]. Typical eluent systems include hexanes/ethyl acetate mixtures with varying proportions depending on the specific isomers being separated [2]. This methodology, while more time-consuming than instrumental techniques, allows for the isolation of larger quantities of pure isomers for subsequent synthetic applications [2].

Recrystallization techniques also play an important role in the purification of dichloroacetophenone isomers, particularly following initial separation by chromatographic methods [31]. n-Hexane has been identified as an effective recrystallization solvent for dichloroacetophenone derivatives, allowing for the isolation of high-purity crystalline products [31]. The recrystallization process typically involves dissolving the crude product in a minimal amount of hot n-hexane, followed by slow cooling to induce crystallization of the desired isomer [31].

The identification and characterization of separated isomers typically involve a combination of spectroscopic techniques [26] [31]. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H NMR, provides valuable information about the substitution pattern on the aromatic ring [26] [31]. For instance, 2,4-dichloroacetophenone exhibits characteristic signals at approximately 7.52 ppm (triplet), 7.38 ppm (doublet), and 7.32-7.22 ppm (multiplet) for the aromatic protons, along with a singlet at 2.61 ppm corresponding to the methyl group [31]. Mass spectrometry further confirms the identity of the isomers, with 2,4-dichloroacetophenone showing characteristic molecular ion peaks at m/z 189.0 [M+1]+ and 211.0 [M+Na]+ [31].

XLogP3

Boiling Point

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (80%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant